5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine
Description
5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyridine ring. The core structure, thiazolo[5,4-b]pyridin-2-amine (CAS: 31784-70-0), is characterized by a sulfur atom in the thiazole moiety and an amine group at position 2 . This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anticonvulsant agents .
Structure
3D Structure
Properties
IUPAC Name |
5-phenylmethoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c14-13-15-10-6-7-11(16-12(10)18-13)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKIMVYWEBBKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(C=C2)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps :
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Annulation to form the pyridine ring: The thiazole intermediate is then subjected to a cyclization reaction with a suitable pyridine precursor.
Introduction of the benzyloxy group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro or carbonyl groups if present.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds structurally related to 5-(benzyloxy)thiazolo[5,4-b]pyridin-2-amine exhibit promising anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain thiazolo-pyridine derivatives effectively inhibited the growth of human cancer cell lines, showcasing their potential as lead compounds in anticancer drug development .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vivo studies utilizing carrageenan-induced edema models revealed significant reductions in inflammation markers when treated with thiazolo derivatives. The structure-activity relationship (SAR) analysis indicated that modifications to the thiazolo ring could enhance anti-inflammatory potency, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Enzyme Inhibition
this compound has been identified as a selective inhibitor of interleukin-2 inducible tyrosine kinase (Itk), which plays a critical role in T-cell signaling pathways. Inhibiting Itk activity may provide therapeutic benefits for various T-cell mediated disorders, including asthma and autoimmune diseases. This highlights the compound's potential in developing targeted therapies for these conditions .
Biological Research Applications
Receptor Modulation
The compound has been explored as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR5. Studies show that derivatives can potentiate receptor responses, suggesting potential applications in treating neurological disorders such as schizophrenia and anxiety disorders. The modulation of mGluR activity could lead to novel therapeutic strategies aimed at enhancing cognitive function .
Antimicrobial Activity
Research into the antimicrobial properties of thiazolo derivatives indicates effectiveness against various bacterial strains. The structure of this compound contributes to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways within bacteria, making it a candidate for further development as an antimicrobial agent .
Industrial Applications
Material Science
In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique structural features allow it to be utilized in the development of new materials and polymers with specific properties tailored for industrial applications. This versatility underscores its importance beyond medicinal chemistry and biology .
Data Summary Table
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits cancer cell proliferation |
| Anti-inflammatory treatments | Reduces inflammation in vivo | |
| Enzyme inhibitors | Selective inhibition of Itk | |
| Biological Research | Neurological disorder treatments | Positive modulation of mGluR5 |
| Antimicrobial agents | Effective against various bacterial strains | |
| Industrial Applications | Building blocks for organic synthesis | Versatile use in developing new materials |
Case Studies
- Anticancer Efficacy Study : A study conducted on modified thiazolo derivatives showed a significant decrease in tumor size in xenograft models when administered at specific dosages over a period of four weeks. This study emphasizes the potential of these compounds in oncology.
- Inflammation Reduction Study : In an experimental model using carrageenan-induced paw edema, administration of this compound resulted in a 70% reduction in edema compared to control groups, indicating strong anti-inflammatory activity.
- Itk Inhibition Research : A pharmacological evaluation demonstrated that compounds targeting Itk significantly reduced cytokine release from T-cells in vitro, suggesting their potential utility in treating allergic and autoimmune diseases.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine involves its interaction with molecular targets such as PI3K. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The biological and physicochemical properties of thiazolo[5,4-b]pyridin-2-amine derivatives are highly dependent on substituents at positions 5 and 2. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl at position 5) enhance kinase inhibitory potency by increasing electrophilicity of the thiazole ring .
- Methoxy and benzyloxy groups introduce steric bulk and may improve blood-brain barrier penetration, as seen in anticonvulsant analogues .
Kinase Inhibition
- PI3Kα Inhibition : Sulfonamide derivatives (e.g., compound 19a, IC₅₀ = 3.6 nM) show high potency due to hydrogen bonding with Lys802. Replacement of pyridyl with phenyl reduces activity by ~10-fold .
- c-KIT Inhibition : 3-(Trifluoromethyl)phenyl substituents at R1 enhance activity (IC₅₀ = 9.87 µM), while methylene spacers or urea linkages diminish potency .
Anticonvulsant Activity
- Schiff bases of thiazolo[5,4-b]pyridin-2-amine exhibit moderate activity in maximal electroshock (MES) tests, but are less potent than benzothiazole analogues. For example, benzothiazol-2-yl-(1H-indol-2-ylmethylene)-amine (VI) showed superior efficacy (ED₅₀ = 38 mg/kg) .
However, steric hindrance could reduce kinase binding affinity compared to smaller substituents like Cl or OCH₃.
Physicochemical Properties
Implications : Higher LogP in the benzyloxy derivative suggests better membrane permeability but may complicate formulation.
Biological Activity
5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates a thiazole ring with a pyridine moiety, linked through an amine group, and has been investigated for its role in various biological pathways, particularly as an enzyme inhibitor.
The primary mechanism of action for this compound involves its interaction with the phosphoinositide 3-kinase (PI3K) pathway. By binding to the active site of the PI3K enzyme, this compound inhibits its activity, disrupting critical signaling pathways that regulate cell growth and survival. This inhibition is significant as it may lead to potential therapeutic applications in cancer treatment .
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In a study evaluating various thiazolo[5,4-b]pyridine derivatives, compounds similar to this compound demonstrated potent inhibitory effects against cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against imatinib-resistant cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vivo studies utilizing the carrageenan-induced rat paw edema model revealed that related thiazolo-pyridine derivatives exhibited significant anti-inflammatory activity. The IC50 values for these derivatives were comparable to standard anti-inflammatory drugs such as indomethacin .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications on the thiazolo[5,4-b]pyridine scaffold can significantly influence biological activity. For example, the presence of electron-donating groups enhances anti-inflammatory effects and PI3K inhibitory activity .
Table 1: Summary of Biological Activities and IC50 Values
| Activity Type | Compound | IC50 Value (μM) | Reference |
|---|---|---|---|
| PI3K Inhibition | 5-(Benzyloxy)... | 3.6 | |
| Anti-cancer | Thiazolo derivatives | <10 | |
| Anti-inflammatory | Thiazolo derivatives | 0.04 |
Case Studies
- Inhibition of c-KIT : A series of studies focused on thiazolo[5,4-b]pyridine derivatives demonstrated their potential as c-KIT inhibitors against imatinib-resistant GISTs (gastrointestinal stromal tumors). One derivative showed an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, indicating superior efficacy compared to imatinib .
- Antiviral Activity : Some thiazolo derivatives have shown promise as antiviral agents by inhibiting viral polymerases with low cytotoxicity in cell assays . This highlights the versatility of compounds within this structural class.
Q & A
Basic: What are the optimal synthetic routes for 5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves cyclization reactions between substituted pyridines and sulfur/nitrogen-containing precursors. For example, Goldberg coupling (used in thiazolo-thiazole ligand synthesis, ) can be adapted by reacting 5-benzyloxy-pyridin-2-amine with thiourea derivatives under catalytic conditions. Optimization strategies include:
- Catalyst selection : Use Cu(I) or Pd-based catalysts to enhance cyclization efficiency.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C improve reaction homogeneity.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves impurities, as demonstrated in related thiazolo[5,4-c]pyridine syntheses .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR (in DMSO-d6 or CDCl3) identify proton environments (e.g., benzyloxy protons at δ 4.5–5.5 ppm) and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion for CHNOS: calc. 265.0622).
- X-ray Crystallography : Resolves molecular geometry and hydrogen bonding. For example, monoclinic crystals (space group P21/n) with unit cell parameters similar to N-(2-Bromophenyl)-1,3-selenazolo[5,4-b]pyridin-2-amine (a = 12.53 Å, β = 112.3°) .
Advanced: How can computational methods predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., sirtuins or kinases). The benzyloxy group may occupy hydrophobic pockets, while the amine forms hydrogen bonds.
- QSAR Modeling : Correlate substituent effects (e.g., electron-donating benzyloxy) with activity data from analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amine derivatives .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., in GROMACS) to validate binding modes .
Advanced: How can researchers resolve contradictions in reported biological activities of thiazolo[5,4-b]pyridine derivatives across studies?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols). For example, antitumor activity discrepancies may arise from varying cytotoxicity assays (MTT vs. ATP-lite) .
- Dose-response validation : Re-test compounds under standardized conditions (e.g., 72-hour exposure in HCT116 cells).
- Structural validation : Confirm compound purity via HPLC and crystallography to rule out degradation .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer:
- Substituent scanning : Synthesize analogs with modifications to the benzyloxy group (e.g., halogenation, methoxy variants) and test against kinase panels .
- Pharmacophore mapping : Identify critical moieties (e.g., thiazole NH2 for hydrogen bonding) using 3D alignment tools like Schrödinger’s Phase.
- Biological profiling : Screen derivatives for off-target effects (e.g., CYP450 inhibition) to refine selectivity .
Basic: What are the known biological targets and mechanisms of action for thiazolo[5,4-b]pyridine derivatives?
Methodological Answer:
- Kinase inhibition : Derivatives like 3-methoxy-N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)benzamide modulate sirtuins, impacting chromatin remodeling .
- Antitumor activity : Thiazolo-pyridine hybrids induce apoptosis via mitochondrial pathway disruption (e.g., Bcl-2/Bax modulation) .
- Antimicrobial effects : Thiazole rings disrupt bacterial membrane integrity (e.g., against S. aureus with MIC ≤ 8 μg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
